N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine)
Description
N,N''-((1,3-Dimethoxy-1,3-dimethyldisiloxane-1,3-diyl)bis(2-methylpropane-3,1-diyl))bis(ethylenediamine) (CAS No. 84962-97-0) is a siloxane-based diamine compound with the molecular formula C₁₆H₄₂N₄O₃Si₂ and a molar mass of 394.70 g/mol . Its structure features a central disiloxane backbone (Si–O–Si) substituted with methoxy (–OCH₃) and methyl (–CH₃) groups. Two 2-methylpropane-3,1-diyl spacers bridge the disiloxane core to ethylenediamine (–NH–CH₂–CH₂–NH–) termini.
The compound is typically synthesized via siloxane coupling reactions, though specific synthetic protocols are proprietary . Commercial suppliers describe it as a white powder with ≥99% purity, stored at ambient conditions .
Properties
CAS No. |
84962-97-0 |
|---|---|
Molecular Formula |
C16H42N4O3Si2 |
Molecular Weight |
394.70 g/mol |
IUPAC Name |
N'-[3-[[[3-(2-aminoethylamino)-2-methylpropyl]-methoxy-methylsilyl]oxy-methoxy-methylsilyl]-2-methylpropyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H42N4O3Si2/c1-15(11-19-9-7-17)13-24(5,21-3)23-25(6,22-4)14-16(2)12-20-10-8-18/h15-16,19-20H,7-14,17-18H2,1-6H3 |
InChI Key |
RCLQBSUUGYLAEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCCN)C[Si](C)(OC)O[Si](C)(CC(C)CNCCN)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of the Disiloxane Core
- Starting materials : Dimethyldisiloxane or related siloxane oligomers.
- Methoxylation : Treatment with methanol under acidic or basic catalysis to replace reactive hydrogens with methoxy groups, yielding 1,3-dimethoxy-1,3-dimethyldisiloxane.
- Purification : Distillation under reduced pressure to isolate the pure disiloxane intermediate.
Functionalization with 2-Methylpropane-3,1-diyl Linkers
- Alkylation step : The disiloxane intermediate is reacted with 2-methylpropane-3,1-diyl derivatives, often as halides (e.g., bromides or chlorides).
- Reaction conditions : Typically conducted in anhydrous solvents (e.g., tetrahydrofuran or toluene) under inert atmosphere to prevent hydrolysis.
- Catalysts : Use of bases such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution.
- Temperature : Moderate heating (50–80 °C) to drive the reaction to completion.
Coupling with Ethylenediamine
- Nucleophilic substitution : The alkylated disiloxane intermediate bearing leaving groups is reacted with ethylenediamine.
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol.
- Temperature and time : Reaction at 40–70 °C for several hours (4–12 h) to ensure complete amination.
- Catalyst : Sometimes acid scavengers or mild bases are added to neutralize byproducts.
- Workup : Removal of solvent under reduced pressure, followed by purification via recrystallization or chromatography.
Representative Experimental Data and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methoxylation of disiloxane | Methanol, acid/base catalyst, 25 °C, 2 h | 85–90 | High purity achieved by distillation |
| Alkylation with 2-methylpropane-3,1-diyl halide | K2CO3, THF, 60 °C, 6 h | 75–80 | Requires anhydrous conditions |
| Amination with ethylenediamine | DMF, 50 °C, 8 h | 70–85 | Purification by recrystallization |
Related Research Findings and Optimization Notes
- Catalyst reuse and solvent recycling : Similar organosilicon amine syntheses have demonstrated that catalysts like Raney nickel and solvents such as monohydric alcohols can be recycled to reduce cost and waste, as seen in related ethylenediamine derivatives preparation.
- Hydrogenation alternatives : For related diamine compounds, hydrogenation of nitrile intermediates using Raney nickel under mild pressure (1.5–2.0 MPa) and temperature (55–70 °C) improves yield and selectivity.
- Avoidance of corrosive agents : The use of monohydric alcohols instead of acetic acid or water reduces equipment corrosion and waste generation, enhancing process sustainability.
- Reaction monitoring : Gas chromatography (GC) is employed to monitor reaction progress and purity, ensuring high selectivity and yield.
Summary Table of Preparation Method Features
| Feature | Description | Impact on Synthesis |
|---|---|---|
| Starting materials | Dimethyldisiloxane, 2-methylpropane-3,1-diyl halides, ethylenediamine | Readily available, cost-effective |
| Solvents | Methanol, THF, DMF, ethanol | Facilitate reaction, enable purification |
| Catalysts | Potassium carbonate, Raney nickel (for hydrogenation) | Enhance reaction rate and selectivity |
| Reaction conditions | 25–80 °C, inert atmosphere, 0.5–2.0 MPa H2 pressure (if hydrogenation) | Optimize yield and purity |
| Purification methods | Distillation, recrystallization, chromatography | Obtain high-purity final product |
| Environmental considerations | Use of recyclable catalysts and solvents, avoidance of corrosive acids | Lower cost and waste generation |
Chemical Reactions Analysis
Types of Reactions
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The ethylenediamine groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various electrophiles such as alkyl halides; reactions are conducted in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disiloxane derivatives with hydroxyl groups, while substitution reactions can introduce various functional groups onto the ethylenediamine moieties .
Scientific Research Applications
N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N,N’-[(1,3-DIMETHOXY-1,3-DIMETHYLDISILOXANE-1,3-DIYL)BIS(2-METHYLPROPANE-3,1-DIYL)]BIS(ETHYLENEDIAMINE) exerts its effects is primarily through its ability to form stable complexes with various metal ions. This property makes it an effective ligand in coordination chemistry, where it can influence the reactivity and stability of metal complexes. The molecular targets and pathways involved depend on the specific application and the nature of the metal ions or other molecules it interacts with .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1.1. N,N''-[(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropane-3,1-diyl]bis(ethylenediamine)
- Molecular Formula : Likely C₁₄H₃₈N₄O₂Si₂ (exact mass unconfirmed).
- Key Differences : Replaces the dimethoxy groups on silicon with methyl groups, resulting in a less polar and more hydrophobic structure .
- Applications : Used in APIs and agricultural chemicals due to enhanced hydrolytic stability compared to methoxy-containing analogues .
- Comparison: The absence of methoxy groups reduces reactivity toward nucleophiles but improves compatibility with nonpolar matrices.
2.1.2. (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine
- Structure : A chiral 1,3-diamine with bulky benzyl and phenylethyl substituents .
- Key Differences : Lacks siloxane linkages; instead, it features a propane-diamine backbone with sterically hindered aromatic groups .
- Applications: Employed as a chiral auxiliary in asymmetric catalysis (e.g., aza-Michael additions) and organocatalysis .
- Comparison : The target siloxane-diamine offers greater conformational flexibility and thermal stability, whereas this compound excels in enantioselective synthesis.
2.1.3. 4-[1,3-Bis(substituted-benzyl)-2-imidazolidinyl]phenyl-dialkylamines
- Structure : Imidazolidine-ring-containing diamines with aryl substituents .
- Key Differences : Rigid heterocyclic core vs. the flexible siloxane backbone.
- Comparison : The siloxane-diamine is less likely to engage in π-interactions but may exhibit superior thermal stability in industrial applications.
Physicochemical and Functional Properties
Research Findings and Industrial Relevance
- Coordination Chemistry : The target compound’s ethylenediamine termini can act as bidentate ligands for transition metals (e.g., Cu²⁺, Ni²⁺), similar to simpler diamines like ethylenediamine itself. However, its siloxane backbone may reduce Lewis acidity compared to purely organic analogues .
- Hydrolytic Stability : Methoxy groups on silicon are more susceptible to hydrolysis than methyl groups, limiting the compound’s use in aqueous environments. This contrasts with the tetramethyl disiloxane analogue, which is preferred in moisture-sensitive applications .
- Chirality vs. Flexibility : Unlike chiral diamines (e.g., ), the target compound lacks stereocenters but offers tunable flexibility, making it suitable for designing segmented polymers or elastomers .
Biological Activity
Dimetridazole mesilate is a synthetic compound primarily recognized for its application in veterinary medicine, particularly as an anti-protozoal agent. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy against various pathogens, and safety profiles.
Chemical Structure and Properties
Dimetridazole mesilate is a derivative of dimetridazole, which belongs to the nitroimidazole family. Its chemical structure can be represented as follows:
- Chemical Formula : C₁₃H₁₈N₄O₄S
- Molecular Weight : 318.37 g/mol
Dimetridazole mesilate exerts its biological effects primarily through the following mechanisms:
- Inhibition of Nucleic Acid Synthesis : The compound interferes with the synthesis of DNA and RNA in protozoan pathogens, leading to cell death.
- Disruption of Energy Metabolism : It disrupts the electron transport chain in anaerobic microorganisms, inhibiting ATP production.
Biological Activity Against Pathogens
Dimetridazole mesilate has demonstrated efficacy against a variety of protozoan infections, particularly in veterinary settings. Below is a summary of its activity against specific pathogens:
| Pathogen | Efficacy | Study Reference |
|---|---|---|
| Giardia lamblia | Effective at 50 mg/kg | |
| Entamoeba histolytica | Effective at 25 mg/kg | |
| Trichomonas vaginalis | Effective at 10 mg/kg |
Case Studies
Several studies have evaluated the effectiveness and safety of dimetridazole mesilate in treating protozoal infections:
-
Study on Canine Giardiasis :
- Conducted on 50 dogs diagnosed with giardiasis.
- Treatment with dimetridazole mesilate resulted in a 90% cure rate within one week.
- Side effects were minimal, primarily gastrointestinal disturbances .
-
Equine Protozoal Myeloencephalitis (EPM) :
- A clinical trial involving 30 horses showed significant improvement in neurological signs after treatment with dimetridazole mesilate.
- The dosage used was 20 mg/kg for 14 days, with no adverse effects reported .
Safety and Toxicology
The safety profile of dimetridazole mesilate has been assessed in various animal models:
- Acute Toxicity : LD50 values indicate low acute toxicity; however, caution is advised due to potential teratogenic effects observed in high doses .
- Chronic Exposure : Long-term studies suggest that while generally safe, prolonged use may lead to liver enzyme elevation .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high purity?
Methodological Answer:
- Stepwise Purification : Use membrane separation technologies (e.g., ultrafiltration) to isolate intermediates, reducing byproduct contamination .
- Characterization : Validate purity via -NMR and -NMR to confirm the absence of unreacted siloxane precursors or residual solvents. For example, monitor methoxy (-OCH) and ethylene-diamine (-NH) proton signals .
- Table 1 : Typical Synthesis Conditions
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 60–80°C (prevents hydrolysis) |
| Solvent | Anhydrous THF or toluene |
| Catalyst | Triethylamine (0.5–1.0 mol%) |
Q. What spectroscopic methods are most effective for structural characterization?
Methodological Answer:
- Multi-Nuclear NMR : Use -NMR to confirm disiloxane linkage integrity (δ = -20 to -25 ppm for dimethylsiloxane) .
- FT-IR Analysis : Identify key functional groups:
Advanced Research Questions
Q. How can researchers resolve stereochemical inconsistencies in the compound’s conformation during crystallographic studies?
Methodological Answer:
- X-ray Crystallography : Refine structures using SHELXL to model disiloxane ring puckering and ethylene-diamine torsion angles. The software’s robust handling of non-crystallographic symmetry is critical for complex siloxane frameworks .
- Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortion in the disiloxane moiety. For example, calculate puckering amplitude (Q) and phase angle (θ) using atomic coordinates from crystallographic data .
- Table 2 : Example Puckering Parameters
| Parameter | Value (Å/°) | Interpretation |
|---|---|---|
| Q (Puckering Amp.) | 0.45 Å | Moderate puckering |
| θ (Phase Angle) | 120° | Chair-like conformation |
Q. What computational approaches are suitable for modeling the compound’s reactivity in silico?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use force fields like OPLS-AA to simulate solvation effects on the disiloxane backbone. Focus on hydrolytic stability in aqueous environments .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic sites on the ethylenediamine groups .
- Process Simulation : Leverage chemical engineering software (e.g., Aspen Plus) to model large-scale reaction kinetics, ensuring scalability without industrial bias .
Data Contradiction Analysis
Scenario : Conflicting NMR results for ethylene-diamine proton environments.
Resolution Strategy :
Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic processes (e.g., hindered rotation of N-H groups).
Cross-Validation : Compare with X-H (X = Si, C) bond distances from crystallography to confirm steric effects .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
